molecular formula C13H20ClN3O B3027140 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride CAS No. 1233955-37-7

1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride

Cat. No.: B3027140
CAS No.: 1233955-37-7
M. Wt: 269.77
InChI Key: LHNXNVHBBARETB-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Mechanism of Action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their wide range of biological activities .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The exact interaction of this compound with its targets would depend on the specific structure and functional groups of the molecule.

Biochemical Pathways

Piperidine derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological applications

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure . These properties significantly impact the bioavailability of the compound, influencing its therapeutic effectiveness.

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects . The specific effects of this compound would depend on its interaction with its biological targets.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride typically involves the reaction of piperidine derivatives with m-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve multi-step processes that include the preparation of intermediates, purification, and final conversion to the hydrochloride salt .

Chemical Reactions Analysis

1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-(3-methylphenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(9-10)16-13(17)15-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNXNVHBBARETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-37-7
Record name Urea, N-(3-methylphenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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